

"Cyclopropyl 2,4-dichlorophenyl ketone" CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropyl 2,4-dichlorophenyl ketone*

Cat. No.: *B1321951*

[Get Quote](#)

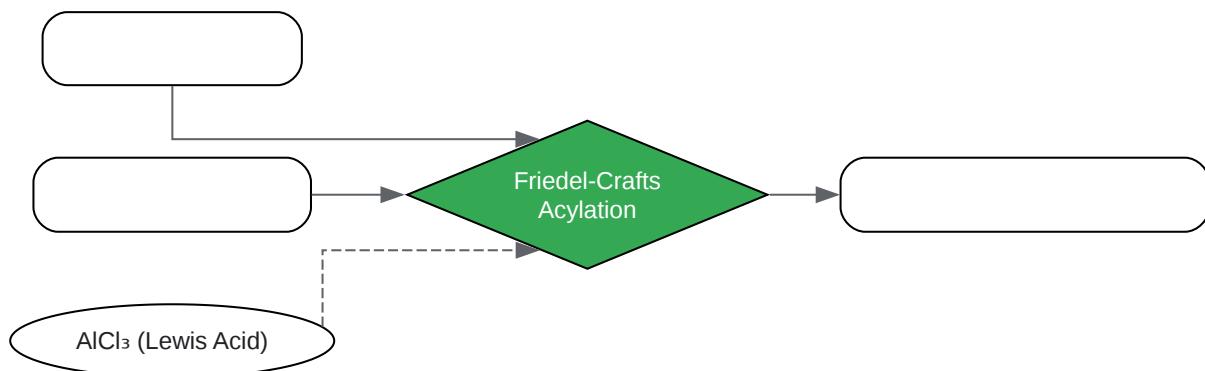
Cyclopropyl 2,4-dichlorophenyl ketone: A Technical Guide

CAS Number: 212139-17-8

This technical guide provides a comprehensive overview of **Cyclopropyl 2,4-dichlorophenyl ketone**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, plausible synthetic routes, key chemical reactions, and potential biological significance based on structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **Cyclopropyl 2,4-dichlorophenyl ketone** are summarized below, providing essential data for laboratory and research applications.


Property	Value	Reference
CAS Number	212139-17-8	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ Cl ₂ O	[1] [4]
Molecular Weight	215.08 g/mol	[1]
Boiling Point	294.101°C at 760 mmHg	[1] [4]
Density	1.395 g/cm ³	[1] [4]
Flash Point	122.985°C	[1] [4]
Vapor Pressure	0.002 mmHg at 25°C	[1] [4]
Refractive Index	1.608	[1] [4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Cyclopropyl 2,4-dichlorophenyl ketone** is not readily available in the reviewed literature, a plausible synthetic pathway can be constructed based on established methods for analogous cyclopropyl ketones, such as Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach would involve the reaction of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Cyclopropyl 2,4-dichlorophenyl ketone**.

Experimental Protocol: General Friedel-Crafts Acylation

The following is a generalized experimental protocol that could be adapted for the synthesis of **Cyclopropyl 2,4-dichlorophenyl ketone**.

Materials:

- 1,3-Dichlorobenzene
- Cyclopropanecarbonyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry benzene (or another suitable solvent)
- Hydrochloric acid (concentrated)
- Diethyl ether (or other suitable extraction solvent)
- Sodium bicarbonate solution (5%)
- Brine

- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride and dry benzene.
- Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5°C. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
- Washing: Combine the organic layers and wash successively with dilute HCl, water, 5% sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product can be further purified by column chromatography on silica gel.

Chemical Reactivity: Ring-Opening Reactions

Cyclopropyl ketones are known for their unique reactivity, particularly the susceptibility of the strained cyclopropane ring to undergo ring-opening reactions. These reactions can be initiated by various reagents and conditions, providing pathways to a range of functionalized linear compounds.^[2]

Key Ring-Opening Strategies:

- Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[2]
- Reductive Ring-Opening: Reducing agents can be used to open the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain. The mechanism can vary depending on the reducing agent used.[2]
- Transition-Metal-Catalyzed Ring-Opening: Transition metals like nickel and palladium can catalyze the ring-opening, often coupling it with other transformations like cross-coupling reactions.[2]

[Click to download full resolution via product page](#)

Caption: Generalized pathway for acid-catalyzed ring-opening of a cyclopropyl ketone.

Relevance in Drug Discovery and Development

While direct biological activity data for **Cyclopropyl 2,4-dichlorophenyl ketone** is not available, the cyclopropyl moiety is a significant structural motif in medicinal chemistry. Its incorporation into drug candidates can offer several advantages.

Benefits of the Cyclopropyl Group in Drug Design:

- Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.[5][6]
- Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in alkanes, which can make the molecule more resistant to metabolic degradation.[5][6]
- Improved Pharmacokinetics: The presence of a cyclopropyl group can favorably modulate properties such as solubility, permeability, and plasma clearance.[5][6]
- Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can improve selectivity for the intended target, thereby reducing off-target effects.[5][6]

Structurally related compounds, such as derivatives of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, have been investigated as potential inhibitors of monoamine oxidases (MAO), enzymes that are important targets in the treatment of depression and neurodegenerative diseases.[7] This suggests that **Cyclopropyl 2,4-dichlorophenyl ketone** could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]

- To cite this document: BenchChem. ["Cyclopropyl 2,4-dichlorophenyl ketone" CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321951#cyclopropyl-2-4-dichlorophenyl-ketone-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com